molecular formula C7H12N2 B3124535 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine CAS No. 3187-88-0

5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine

Cat. No.: B3124535
CAS No.: 3187-88-0
M. Wt: 124.18 g/mol
InChI Key: HQOXLKBFOCPYAE-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine is a heterocyclic compound with the molecular formula C7H12N2 and a molecular weight of 124.19 g/mol It is a seven-membered ring structure containing two nitrogen atoms, making it part of the diazepine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,3-diaminopropane with acetone under acidic conditions can lead to the formation of the diazepine ring . Another method involves the use of multicomponent heterocyclization reactions, which allow for the efficient construction of the diazepine scaffold .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated diazepines. Substitution reactions can result in various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

5,7-dimethyl-2,3-dihydro-1H-1,4-diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6-5-7(2)9-4-3-8-6/h5,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOXLKBFOCPYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NCCN1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine
Reactant of Route 2
5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine
Reactant of Route 3
5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine
Reactant of Route 4
5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine
Reactant of Route 5
5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine
Reactant of Route 6
5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine

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